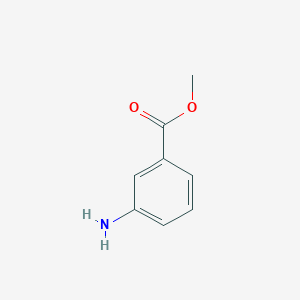

Methyl 3-aminobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDNXXPBYLGWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063506 | |

| Record name | Benzoic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4518-10-9 | |

| Record name | Methyl 3-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4518-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004518109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-aminobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T278MY2TG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminobenzoate

CAS Number: 4518-10-9

This technical guide provides a comprehensive overview of Methyl 3-aminobenzoate (B8586502), a pivotal chemical intermediate in pharmaceutical research and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and applications.

Chemical and Physical Properties

Methyl 3-aminobenzoate, also known as 3-(Methoxycarbonyl)aniline, is a light beige to brown crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 4518-10-9 | [3][4] |

| Molecular Formula | C₈H₉NO₂ | [3][4] |

| Molecular Weight | 151.16 g/mol | [3][4][5] |

| Appearance | Light yellow to yellow to orange powder to crystal | [6] |

| Melting Point | 50-55 °C | [3][7] |

| Boiling Point | 281.5 ± 13.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 140.4 ± 17.4 °C | [3] |

| Solubility | Slightly soluble in water (0.1-1%) | [1] |

| LogP | 1.01 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize its key spectroscopic features.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.41 - 7.34 | m | Aromatic CH |

| 7.198 | Aromatic CH | |

| 6.841 | Aromatic CH | |

| 3.872 | s | -OCH₃ |

| 3.72 | br s | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | C=O (ester) |

| 146.5 | C-NH₂ |

| 129.2 | Aromatic CH |

| 121.5 | Aromatic C |

| 118.9 | Aromatic CH |

| 115.8 | Aromatic CH |

| 52.1 | -OCH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3450, 3350 | N-H stretch (amine) |

| 1710 | C=O stretch (ester) |

| 1620 | N-H bend (amine) |

| 1590, 1490 | C=C stretch (aromatic) |

| 1250 | C-O stretch (ester) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular ion) |

| 120 | [M - OCH₃]⁺ |

| 92 | [M - COOCH₃]⁺ |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of 3-aminobenzoic acid.

Synthesis of this compound via Fischer Esterification

Materials:

-

3-Aminobenzoic acid

-

Methanol (B129727) (anhydrous)

-

Thionyl chloride or concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 3-aminobenzoic acid in anhydrous methanol in a round-bottom flask.[4]

-

Slowly add a catalytic amount of concentrated sulfuric acid or 1.5-2.5 equivalents of thionyl chloride dropwise.[4][8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

After completion, cool the mixture and remove the methanol under reduced pressure.[4]

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution.[4][8]

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).[4][8]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.[4]

-

Evaporate the solvent to yield the crude this compound.[4]

-

The crude product can be further purified by column chromatography or recrystallization.[9]

Applications in Drug Development

This compound is a versatile building block in the synthesis of various pharmaceutical compounds.[1][10] Its bifunctional nature, with both an amine and a methyl ester group, allows for diverse chemical modifications.

A notable application is in the synthesis of targeted cancer therapies, such as tyrosine kinase inhibitors. For instance, it is a key intermediate in the synthesis of precursors for Nilotinib and Imatinib, drugs used to treat chronic myeloid leukemia.[10] Furthermore, derivatives of this compound have been investigated as inhibitors of malate (B86768) dehydrogenase (MDH), an enzyme implicated in cancer cell metabolism.[6]

The deuterated analog, this compound-d4, is utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for drug metabolism and pharmacokinetic (DMPK) studies.[11]

Safety and Handling

This compound is considered hazardous and requires careful handling.[7] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5][7] It is harmful if swallowed, in contact with skin, or if inhaled.[7][12]

Precautionary Measures:

-

Handling: Use only under a chemical fume hood.[7] Avoid breathing dust and contact with skin and eyes.[7][13] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][14]

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[7]

-

First Aid:

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[7][12]

References

- 1. This compound | 4518-10-9 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound | CAS#:4518-10-9 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzoic acid, 3-amino-, methyl ester | C8H9NO2 | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. aksci.com [aksci.com]

- 14. This compound = 97.0 GC 4518-10-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-aminobenzoate (B8586502). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of these properties are also included, offering a practical resource for laboratory professionals.

Core Physical and Chemical Data

Methyl 3-aminobenzoate is an organic compound with the chemical formula C₈H₉NO₂. It is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] At room temperature, it typically presents as a white to off-white or light beige to brown crystalline solid.[2][3]

Data Presentation: Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for straightforward reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₉NO₂ | [2][4][5] |

| Molecular Weight | 151.16 g/mol | [2][4][5] |

| Appearance | White to brown crystals or chunks | [3][6] |

| Melting Point | 49-54 °C (≥42 °C reported) | [1][2][6] |

| Boiling Point | 281.5 °C at 760 mmHg; 170 °C at 20 mmHg | [2][3] |

| Density | 1.232 g/cm³ | [3] |

| Solubility | Slightly soluble in water (0.1-1%); Soluble in Deuterated Chloroform | [1][3] |

| Flash Point | 140.4 °C | [2] |

| Refractive Index | 1.565 (estimate: 1.5810) | [2][3] |

| pKa | 3.64 (+1) at 25°C | [3] |

| LogP | 1.010 (estimated) | [3] |

| CAS Number | 4518-10-9 | [2][4][7] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for the determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of approximately 3-4 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a digital melting point apparatus.

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the substance is completely molten (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

For solid compounds, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with paraffin (B1166041) oil).

-

Heating and Observation: The apparatus is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point at that pressure.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Sample and Solvent Preparation: A known mass of this compound is weighed. A specific volume of the solvent (e.g., water, ethanol) is measured into a test tube or beaker.

-

Dissolution: The solid is added to the solvent in small, pre-weighed portions. After each addition, the mixture is stirred or agitated thoroughly to facilitate dissolution.

-

Saturation Point: The addition of the solid is continued until a point is reached where no more solid dissolves, and a saturated solution is formed.

-

Quantification: The total mass of the dissolved solid is determined. Solubility is typically expressed as grams of solute per 100 mL of solvent or as a percentage. For qualitative assessment, the terms insoluble, slightly soluble, soluble, and very soluble are used.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

-

Data Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

-

Data Interpretation: The absorption bands in the IR spectrum are correlated to the functional groups present in the molecule (e.g., N-H stretches, C=O stretch, aromatic C-H bends).

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

-

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides further structural information.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid organic compound like this compound.

Caption: Workflow for the physical and spectral characterization of a solid compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. books.rsc.org [books.rsc.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. quora.com [quora.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

Methyl 3-Aminobenzoate Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 3-aminobenzoate (B8586502) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceuticals, and materials science, impacting everything from reaction kinetics to purification and formulation. This document presents available quantitative data, details experimental protocols for solubility determination, and illustrates the workflow for these procedures.

Core Data: Solubility of Methyl 3-Aminobenzoate

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and limited quantitative information.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Solubility |

| Water | H₂O | 18.02 | 80.1 | Slightly Soluble |

| Methanol | CH₃OH | 32.04 | 32.7 | Soluble |

| Deuterated Chloroform | CDCl₃ | 120.38 | 4.81 | Soluble |

Note on Data Availability: Comprehensive, peer-reviewed quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents such as ethanol, acetone, ethyl acetate, and others remains largely unpublished. The information presented is based on qualitative descriptions from chemical suppliers and databases. For precise quantitative applications, experimental determination of solubility is strongly recommended.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent. This protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by gravimetric analysis for quantification.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of crystalline this compound to several glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. The exact time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Gravimetric Analysis:

-

Dispense a precise volume of the clear, filtered saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid decomposition or loss of the solute.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a detailed methodology for its experimental determination. For specific applications, it is imperative to perform these solubility tests under the precise conditions of temperature and in the exact solvent systems to be used.

Core Chemical Properties and Synonyms

An In-depth Technical Guide to Methyl 3-aminobenzoate (B8586502)

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of Methyl 3-aminobenzoate, a versatile building block in organic synthesis.

This compound is an organic compound featuring a benzene (B151609) ring substituted with an amino group and a methyl ester.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2][3]

A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 4518-10-9[4] |

| Molecular Formula | C₈H₉NO₂[4] |

| Common Synonyms | 3-Aminobenzoic acid methyl ester[5], Methyl m-aminobenzoate[4], 3-(Methoxycarbonyl)aniline[1][6] |

Physicochemical and Spectroscopic Data

The physical and spectral characteristics of a compound are crucial for its identification, purification, and use in experimental settings. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 151.16 g/mol | [4] |

| Appearance | Light beige to brown crystalline powder or crystals | [2][7] |

| Melting Point | 50-54 °C | [8] |

| Boiling Point | 281.5 °C at 760 mmHg | [8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| Solubility | Slightly soluble in water | [2] |

| Flash Point | 140.4 °C | [8] |

| logP (o/w) | 1.010 (est) | [9] |

Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.41-7.34 (m), 7.198 (d), 6.841 (d), 3.872 (s), 3.72 (s) | [10] |

| ¹³C NMR | δ (ppm): 167.2 (C=O) | [6] |

| Infrared (IR) | ν (cm⁻¹): 3450, 3350 (N-H stretch) | [6] |

| Mass Spectrometry (MS) | m/z: 151 (M⁺) | [6] |

Synthesis of this compound

A common and efficient method for the laboratory synthesis of this compound is the Fischer esterification of 3-aminobenzoic acid.[7]

Experimental Protocol: Fischer Esterification

Materials:

-

3-Aminobenzoic acid

-

Methanol (B129727) (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid (1 equivalent) in excess methanol.[7]

-

Cool the mixture to 0°C in an ice bath.[7]

-

Slowly add thionyl chloride (2.5 equivalents) or a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution.[7][11]

-

Reflux the reaction mixture for 24 hours.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.[7]

-

Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[7]

-

Extract the aqueous mixture with ethyl acetate (3x volume).[7]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[7]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[7]

-

The crude product can be further purified by column chromatography.

Role in Chemical Synthesis and Drug Discovery

This compound serves as a crucial building block in the synthesis of a wide range of organic molecules.[3] Its amino and ester functionalities allow for diverse chemical modifications, making it a valuable starting material for the preparation of more complex structures.

While there are no widely reported direct signaling pathways associated with this compound itself, its structural analogs and derivatives have shown biological activity. For instance, Ethyl 3-aminobenzoate is known to act as a sodium channel blocker.[12] Furthermore, related compounds like Methyl 3-Amino-2-Fluorobenzoate are key intermediates in the synthesis of targeted cancer therapies.[5] This highlights the importance of the aminobenzoate scaffold in medicinal chemistry.

Visualized Workflows and Logical Relationships

To illustrate the synthetic and conceptual utility of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Logical relationships of this compound in synthesis.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 4518-10-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzoic acid, 3-amino-, methyl ester | C8H9NO2 | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | CAS#:4518-10-9 | Chemsrc [chemsrc.com]

- 9. This compound, 4518-10-9 [thegoodscentscompany.com]

- 10. This compound(4518-10-9) IR Spectrum [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-aminobenzoate from 3-aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-aminobenzoate (B8586502) from 3-aminobenzoic acid. The primary focus of this document is the Fischer esterification, a fundamental and widely utilized method in organic synthesis. This guide details the underlying chemical principles, experimental protocols, and data pertinent to this transformation, aiming to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for successful implementation.

Introduction

Methyl 3-aminobenzoate is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] Its structure, incorporating both an amine and a methyl ester on a benzene (B151609) ring, allows for diverse subsequent chemical modifications. The most common and direct method for its preparation is the Fischer esterification of 3-aminobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst.[1][2] This reaction, while conceptually straightforward, involves an equilibrium that must be driven towards the product for optimal yields.[3][4]

This guide will explore the nuances of this synthesis, providing detailed experimental procedures, a summary of relevant quantitative data, and visual representations of the reaction pathway and experimental workflow.

Core Chemical Principles

The synthesis of this compound from 3-aminobenzoic acid is a classic example of Fischer esterification. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester and water.[3] The equilibrium nature of the reaction necessitates strategies to favor product formation, such as using a large excess of the alcohol (methanol in this case) or removing water as it is formed.[4][5]

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[3]

Due to the presence of the basic amino group on the starting material, a stoichiometric amount of the acid catalyst is often required to protonate the amine in addition to catalyzing the esterification.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties of 3-Aminobenzoic Acid and this compound

| Property | 3-Aminobenzoic Acid | This compound | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | 151.16 g/mol | [1][2] |

| Appearance | White to light tan crystalline powder | Light beige to brown crystalline powder or crystals | [1] |

| Melting Point | 174-180 °C | 49-57 °C | [1] |

| CAS Number | 99-05-8 | 4518-10-9 | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.41-7.34 (m, 2H, Ar-H), 7.19 (t, J=7.8 Hz, 1H, Ar-H), 6.84 (ddd, J=7.8, 2.4, 1.3 Hz, 1H, Ar-H), 3.87 (s, 3H, -OCH₃), 3.80 (broad s, 2H, -NH₂) | [6][7] |

| ¹³C NMR | Data not consistently available in search results. | |

| IR | Characteristic peaks for N-H, C=O (ester), and aromatic C-H stretches are expected. | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis via Fischer Esterification using Sulfuric Acid

This protocol is a standard laboratory procedure for the esterification of 3-aminobenzoic acid using concentrated sulfuric acid as the catalyst.

Materials:

-

3-Aminobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[1][9]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminobenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).[5] The methanol serves as both a reactant and the solvent.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (approximately 1.0-1.5 molar equivalents) dropwise with continuous stirring.[5] An initial precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours.[9] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[1]

-

Neutralization: Carefully neutralize the residue by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.[1][9]

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume).[1][9]

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate.[1][9] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[1]

Synthesis via Fischer Esterification using Thionyl Chloride

This alternative protocol utilizes thionyl chloride (SOCl₂) as the acid catalyst.

Materials:

-

3-Aminobenzoic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Suspend 3-aminobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.[9]

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.5 to 2.5 equivalents) dropwise to the stirred solution.[1][2][9]

-

Reflux: After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours.[2][9] Monitor the reaction progress by TLC.[9]

-

Work-up and Purification: Follow the same work-up, neutralization, extraction, drying, and concentration steps as described in the sulfuric acid protocol.[1][2]

Purification of this compound

The crude product obtained from the synthesis can be purified by either recrystallization or column chromatography.

Protocol 1: Recrystallization

-

Dissolution: Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol (B145695) or an ethanol/water mixture.[10]

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[10]

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[10]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven.[10]

Protocol 2: Column Chromatography

-

Column Packing: Prepare a slurry of silica (B1680970) gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and pack it into a chromatography column.[10]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load this dry powder onto the top of the packed column.[10]

-

Elution: Elute the column with a mobile phase of gradually increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).[10]

-

Fraction Collection and Analysis: Collect the eluent in fractions and monitor them using TLC to identify the fractions containing the pure product.[10]

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]

Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Fischer Esterification Reaction Pathway.

Caption: General Experimental Workflow for Synthesis.

Caption: Factors Influencing Reaction Outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound(4518-10-9) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminobenzoate (B8586502), a versatile organic compound, serves as a crucial building block and intermediate in a multitude of research and development applications. Its unique structure, featuring an aromatic ring substituted with both an amine and a methyl ester group, allows for a wide range of chemical modifications, making it an invaluable tool in drug discovery, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of the primary research applications of Methyl 3-aminobenzoate, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in the laboratory.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 4518-10-9 | [1] |

| Appearance | Light beige to brown crystalline powder or crystals | [2][3] |

| Melting Point | 39-57 °C | [2][4] |

| Boiling Point | 281.5 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water. | [3] |

| logP (o/w) | 1.010 (estimated) | [4] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the esterification of 3-aminobenzoic acid and the reduction of methyl 3-nitrobenzoate.

Synthesis via Fischer Esterification

This is a common and straightforward method for producing this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid (1.0 equivalent) in methanol (B129727) (10-20 equivalents).

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Quantitative Data for Synthesis Methods:

| Synthesis Method | Starting Material | Reagents | Typical Yield | Reference(s) |

| Fischer Esterification | 3-Aminobenzoic acid | Methanol, Thionyl chloride | ~100% | [5] |

| Reduction of Nitroarene | Methyl 3-nitrobenzoate | Fe/AcOH | Variable |

Diagram of Synthesis Workflow:

Primary Research Applications

Building Block in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold for the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[6] The amino group can be readily acylated, alkylated, or used in coupling reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization.

Logical Workflow for Drug Discovery:

Experimental Protocol: Synthesis of an Amide Derivative

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF) in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (1.5 equivalents).

-

Acylation: Cool the mixture to 0 °C and slowly add the desired acyl chloride or carboxylic acid (1.1 equivalents) in the presence of a coupling agent (e.g., HATU, HBTU).

-

Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Biological Activity of Derivatives:

While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in the initial search, derivatives of the isomeric 4-aminobenzoic acid have shown significant biological activity, suggesting the potential for derivatives of the 3-amino isomer. For instance, Schiff bases of 4-aminobenzoic acid have demonstrated antibacterial activity with MIC values as low as 15.62 µM and cytotoxicity against cancer cell lines with IC₅₀ values around 15.0 µM.[7]

Precursor for Azo Dyes

The primary amine functionality of this compound makes it an excellent starting material for the synthesis of azo dyes. The general process involves diazotization of the amine followed by coupling with an electron-rich aromatic compound.

Experimental Protocol: Synthesis of an Azo Dye

-

Diazotization: Dissolve this compound (1.0 equivalent) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (B80452) (1.0 equivalent) dropwise, maintaining the low temperature. Stir for 30 minutes to form the diazonium salt.

-

Coupling Reaction: In a separate beaker, dissolve the coupling component (e.g., a phenol (B47542) or an aniline (B41778) derivative, 1.0 equivalent) in an alkaline or acidic solution, depending on the nature of the coupler. Cool this solution to 0-5 °C.

-

Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Isolation and Purification: Continue stirring for 30 minutes in the ice bath. Collect the precipitated dye by vacuum filtration, wash with cold water, and allow it to air dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Spectroscopic Data of a Representative Azo Dye:

For an azo dye synthesized from 3-amino-4-methyl benzoic acid (a related compound), the following data was reported:[8]

-

IR (KBr): 3639 cm⁻¹ (O-H), 3470 cm⁻¹ (N-H), 1623 cm⁻¹ (C=O)

-

Yield: 80%

Workflow for Azo Dye Synthesis:

Internal Standard in Pharmacokinetic Studies

The deuterated analog of this compound is utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis for pharmacokinetic studies.[2] While this guide focuses on the non-deuterated form, this application highlights the importance of the core molecular structure in analytical methodologies. The non-deuterated form itself can be an analyte in such studies to determine its own pharmacokinetic profile.

General Bioanalytical Workflow:

Corrosion Inhibition

Conclusion

This compound is a cornerstone molecule in synthetic and medicinal chemistry. Its readily available nature and versatile reactivity make it an ideal starting point for the synthesis of a diverse range of compounds with applications in drug discovery, dye chemistry, and materials science. This guide provides a foundational understanding of its key applications and the experimental protocols necessary to leverage its full potential in a research setting. Further exploration into the biological activities of its derivatives and its performance in other applications will undoubtedly continue to expand its utility in the scientific community.

References

- 1. Benzoic acid, 3-amino-, methyl ester | C8H9NO2 | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 4518-10-9 [chemicalbook.com]

- 4. This compound, 4518-10-9 [thegoodscentscompany.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

Methyl 3-aminobenzoate: A Core Intermediate in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminobenzoate (B8586502) is a vital aromatic compound that serves as a fundamental building block in the landscape of organic synthesis. Its bifunctional nature, possessing both an amine and a methyl ester group, makes it a versatile precursor for a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical and dye industries.

Core Chemical and Physical Properties

Methyl 3-aminobenzoate is a stable, crystalline solid at room temperature, exhibiting properties that make it a valuable intermediate in various synthetic transformations.[1] A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1][2][3] |

| Appearance | Light beige to brown crystalline powder or crystals | [1] |

| Melting Point | ≥42 °C | |

| Boiling Point | 170 °C at 20 mmHg; 281.5 °C at 760 mmHg | [1] |

| Density | 1.166 - 1.232 g/cm³ | [1] |

| Solubility | Slightly soluble in water (0.1-1%) | [1] |

| Flash Point | 140.4 °C | [1] |

| Refractive Index | 1.565 | [1] |

| CAS Number | 4518-10-9 | [1][2][3] |

Synthesis of this compound

The most prevalent and widely utilized method for the synthesis of this compound is the Fischer esterification of 3-aminobenzoic acid.[1] This reaction is typically carried out using methanol (B129727) in the presence of an acid catalyst.[1]

Experimental Protocol: Fischer Esterification of 3-Aminobenzoic Acid

This protocol outlines a general and effective laboratory-scale synthesis of this compound.

Materials:

-

3-Aminobenzoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid (1 equivalent) in an excess of methanol.[1]

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly and dropwise, add thionyl chloride (2.5 equivalents) to the stirred solution.[1][4] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.[1]

-

Reflux: After the complete addition of the catalyst, heat the reaction mixture to reflux.[1][3] Maintain the reflux for 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[1][4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[1]

-

Neutralization: Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[1][4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).[1][4]

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate.[1][4] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate as the eluent.[4]

Applications in Organic Synthesis

This compound is a versatile intermediate due to the reactivity of its amino and ester functionalities. It serves as a precursor in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and other specialty chemicals.[5]

Acylation and Amide Bond Formation

The amino group of this compound readily undergoes acylation reactions with acyl chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis and in the construction of more complex molecular architectures.

Diazotization and Subsequent Reactions

The primary aromatic amine of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[6] This diazonium intermediate is highly versatile and can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of functional groups onto the aromatic ring.[6]

Role in Drug Development

This compound and its derivatives are important scaffolds in medicinal chemistry. The aminobenzoic acid motif is present in a number of biologically active compounds.[7] For instance, derivatives of aminobenzoic acid have been investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties.[7] A fluorinated analog, Methyl 3-Amino-2-Fluorobenzoate, is a key intermediate in the synthesis of targeted cancer therapies like Dabrafenib Mesylate.[8] The strategic placement of functional groups on the aminobenzoate core is crucial for the biological activity of the final drug substance.[8]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse range of chemical entities. Its straightforward synthesis and the differential reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecules with significant applications in pharmaceuticals, materials science, and beyond. The experimental protocols and reaction pathways detailed in this guide underscore its importance and provide a solid foundation for its use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzoic acid, 3-amino-, methyl ester | C8H9NO2 | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 4518-10-9 [chemicalbook.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Analysis of Methyl 3-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-aminobenzoate (B8586502) (CAS 4518-10-9), a vital building block in the synthesis of pharmaceuticals and other complex organic molecules. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for Methyl 3-aminobenzoate is C₈H₉NO₂, with a molecular weight of 151.16 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.41 | Singlet | Aromatic H |

| 7.35 | Doublet | Aromatic H |

| 7.20 | Triplet | Aromatic H |

| 6.84 | Doublet | Aromatic H |

| 3.88 | Singlet | -OCH₃ (Ester) |

| 3.80 (broad) | Singlet | -NH₂ (Amine) |

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (Ester Carbonyl) |

| 150.3 | Aromatic C-N |

| 133.9 | Aromatic C-H |

| 131.2 | Aromatic C-COOCH₃ |

| 116.5 | Aromatic C-H |

| 116.1 | Aromatic C-H |

| 110.5 | Aromatic C-H |

| 51.3 | -OCH₃ (Ester Methyl) |

Solvent: CDCl₃, Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound [2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3334 | N-H Stretch | Primary Amine (-NH₂) |

| 3100, 3063 | C-H Stretch (sp²) | Aromatic C-H |

| 2956 | C-H Stretch (sp³) | Methyl C-H (-OCH₃) |

| 1721 | C=O Stretch | Ester Carbonyl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (Mass/Charge Ratio) | Interpretation |

| 151 | [M]⁺ Molecular Ion |

| 120 | [M - OCH₃]⁺ |

| 92 | [M - COOCH₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to provide a reference peak at 0 ppm.

-

Data Acquisition : Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind a few milligrams of solid this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the resulting mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum : Place the KBr pellet holder (without the sample pellet) in the spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum : Place the sample pellet into the holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : Identify the positions of the major absorption bands and correlate them to the corresponding functional group vibrations.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.

-

Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic or electric field.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.

References

A Technical Guide to High-Purity Methyl 3-Aminobenzoate for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, quality control methodologies, and biological significance of a key pharmaceutical intermediate.

Methyl 3-aminobenzoate (B8586502) (CAS 4518-10-9), a crucial building block in the synthesis of a wide array of pharmaceuticals and bioactive molecules, is commercially available from a number of specialized chemical suppliers. The purity and impurity profile of this reagent are critical factors that can significantly impact the outcome of multi-step syntheses and the pharmacological activity of the final compounds. This guide provides a comprehensive overview of commercial sources, analytical methodologies for quality assessment, and a relevant biological pathway where derivatives of this compound may exert their effects.

Commercial Supplier Specifications

High-purity Methyl 3-aminobenzoate is offered by several reputable suppliers, with typical purities, as determined by gas chromatography (GC), ranging from ≥97.0% to over 99.5%. The table below summarizes the specifications from a selection of prominent commercial vendors. It is important for researchers to consult the lot-specific Certificate of Analysis (CoA) for detailed information on impurity profiles.

| Supplier | Purity Specification | Analytical Method | Additional Information |

| Simson Pharma | Certificate of Analysis provided with every compound.[1] | Not specified | Custom synthesis available. |

| Leyan | 99.56%[2] | GC | Certificate of Analysis available.[2] |

| Sigma-Aldrich | ≥97.0%[2][3] | GC | |

| Thermo Scientific | ≥97.5%[3][4] | GC | |

| TCI America | >98.0%[5] | GC | |

| GTI Laboratories | 99.5% | GC | Certificate of Analysis available upon request. |

| Parchem | Pharmaceutical grade available. | Not specified | Supplies specialty chemicals worldwide.[6] |

| ChemicalBook | Purity ranging from 98% to 98.0% from various suppliers listed on the platform.[7] | Not specified |

Experimental Protocols

Accurate and reproducible experimental methods are paramount for both the synthesis and quality control of this compound. The following sections detail representative protocols.

Synthesis via Fischer Esterification

A common and well-established method for the laboratory-scale synthesis of this compound is the Fischer esterification of 3-aminobenzoic acid.[8]

Materials:

-

3-Aminobenzoic acid

-

Methanol (B129727) (excess)

-

Thionyl chloride or concentrated Sulfuric acid (catalyst)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminobenzoic acid (1 equivalent) in an excess of methanol.[8]

-

Cool the mixture to 0°C in an ice bath.[8]

-

Slowly add thionyl chloride (2.5 equivalents) or concentrated sulfuric acid dropwise to the stirred solution.[8]

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.[8]

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[8]

-

Extract the aqueous mixture with ethyl acetate (3 x volume).[8]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[8]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[8]

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for assessing the purity of this compound and for separating it from its isomers. The following is a representative reversed-phase HPLC method.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid. The pH of the mobile phase is critical; a lower pH (e.g., 2.5-3.0) can minimize peak tailing for basic compounds like this compound by reducing interactions with residual silanols on the column.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.[10]

-

Sample Solution Preparation: Prepare the sample of this compound to be tested at the same concentration as the standard solution using the mobile phase as the diluent.[10]

-

Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the standard and sample solutions and record the chromatograms.[10]

-

Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Relevance in Drug Development: Targeting the Glutathione (B108866) Antioxidant Pathway

While this compound itself is a building block, its derivatives are of significant interest in drug discovery. A relevant area of investigation is the modulation of cellular redox homeostasis. The glutathione antioxidant system is a primary defense against oxidative stress, and its dysregulation is implicated in numerous diseases, including cancer.

Derivatives of aminobenzoates have been studied for their potential to inhibit key enzymes in this pathway, such as Glutathione Reductase (GR) and Glutathione S-transferase (GST). These enzymes are crucial for maintaining a reduced intracellular environment.

-

Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, effectively detoxifying them.[11]

-

Glutathione Reductase (GR) is responsible for regenerating GSH from its oxidized form (GSSG), thereby maintaining the cellular pool of this critical antioxidant.

Inhibition of these enzymes can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and potentially triggering apoptosis in rapidly proliferating cells, such as cancer cells.

This guide provides a foundational understanding of high-purity this compound for professionals in research and drug development. The selection of a reliable commercial supplier, coupled with rigorous analytical quality control and an appreciation for the potential biological applications of its derivatives, are essential for successful research outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. A14766.22 [thermofisher.com]

- 5. This compound, 4518-10-9 [thegoodscentscompany.com]

- 6. GSH redox cycling [flipper.diff.org]

- 7. This compound | 4518-10-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of 3-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This document provides a detailed protocol for the synthesis of ethyl 3-aminobenzoate (B8586502) from 3-aminobenzoic acid and ethanol (B145695). Ethyl 3-aminobenzoate is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other biologically active molecules. The protocol herein is adapted from established procedures for the esterification of aminobenzoic acids and is designed to be a reliable method for laboratory-scale synthesis.

The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. Due to the presence of the basic amino group in 3-aminobenzoic acid, a stoichiometric amount of the acid catalyst is required, as the amino group will be protonated to form an ammonium (B1175870) salt.

Reaction Scheme and Mechanism

The overall reaction for the Fischer esterification of 3-aminobenzoic acid with ethanol is as follows:

3-Aminobenzoic Acid + Ethanol ⇌ Ethyl 3-aminobenzoate + Water

The reaction is an equilibrium process. To drive the reaction toward the formation of the ester, a large excess of the alcohol (ethanol) is used, serving as both a reactant and the solvent.[1] The removal of water as it is formed can also shift the equilibrium to the product side.

The mechanism of the Fischer esterification involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the 3-aminobenzoic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Alcohol: The oxygen atom of the ethanol molecule attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol

This protocol details the synthesis of ethyl 3-aminobenzoate from 3-aminobenzoic acid using ethanol as the reagent and solvent, and sulfuric acid as the catalyst.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Notes |

| 3-Aminobenzoic Acid | 137.14 | 5.0 g | 0.036 | Starting material |

| Absolute Ethanol | 46.07 | 50 mL | 0.854 | Reagent and solvent |

| Concentrated Sulfuric Acid (98%) | 98.08 | 5.0 mL | 0.092 | Catalyst |

| 10% Sodium Carbonate Solution | 105.99 (anhydrous) | As needed | - | For neutralization |

| Deionized Water | 18.02 | As needed | - | For work-up and washing |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers (100 mL, 250 mL)

-

Graduated cylinders

-

Buchner funnel and filter flask

-

pH paper or pH meter

-

Melting point apparatus

Procedure

1. Reaction Setup:

-

Place 5.0 g of 3-aminobenzoic acid into a 100 mL round-bottom flask containing a magnetic stir bar.

-

Add 50 mL of absolute ethanol to the flask and stir the mixture until the 3-aminobenzoic acid is fully dissolved.

-

In a fume hood, carefully and slowly add 5.0 mL of concentrated sulfuric acid dropwise to the stirred solution. A precipitate of the aminobenzoic acid salt is expected to form.[1]

2. Reflux:

-

Attach a reflux condenser to the round-bottom flask and ensure that cooling water is flowing through the condenser.

-

Heat the mixture to a gentle reflux using a heating mantle.

-

Continue to reflux the reaction mixture for 60-75 minutes.[1] The precipitate should dissolve as the reaction progresses.

3. Work-up and Isolation:

-

After the reflux period is complete, turn off the heating mantle and allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a 250 mL beaker containing approximately 100 mL of ice-cold water.

-

While stirring, slowly and carefully add a 10% aqueous solution of sodium carbonate to neutralize the acidic solution. Carbon dioxide gas will evolve, causing frothing. Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[1][2]

-

The ethyl 3-aminobenzoate will precipitate out of the solution as a solid.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with several portions of cold deionized water to remove any remaining salts.[1]

4. Drying and Purification:

-

Dry the crude product, preferably in a desiccator or a vacuum oven at low heat.

-

Determine the mass and calculate the percent yield of the crude product.

-

For further purification, the crude ethyl 3-aminobenzoate can be recrystallized from a suitable solvent, such as an ethanol/water mixture.[2]

Characterization

The identity and purity of the synthesized ethyl 3-aminobenzoate can be confirmed by the following methods:

-

Melting Point: The melting point of the purified product can be determined and compared to the literature value.

-

Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this protocol. The theoretical yield is calculated based on 3-aminobenzoic acid being the limiting reagent.

| Parameter | Value |

| Mass of 3-Aminobenzoic Acid | 5.0 g |

| Moles of 3-Aminobenzoic Acid | 0.036 mol |

| Theoretical Moles of Ethyl 3-aminobenzoate | 0.036 mol |

| Molecular Weight of Ethyl 3-aminobenzoate | 165.19 g/mol |

| Theoretical Yield of Ethyl 3-aminobenzoate | 5.95 g |

| Typical Reaction Time | 60 - 75 minutes |

| Reflux Temperature | Boiling point of ethanol (~78 °C) |

| Expected Yield | 70-90% (based on similar esterifications) |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of ethyl 3-aminobenzoate.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the key steps in the Fischer esterification mechanism.

References

Application Notes and Protocols for Methyl 3-aminobenzoate in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminobenzoate (B8586502) is a versatile building block in organic synthesis, increasingly recognized for its utility in solution-phase peptide synthesis (SPPS).[1][2] Its bifunctional nature, possessing both a nucleophilic amine and an ester, allows for its incorporation as a C-terminal modifying agent, a rigid spacer, or a scaffold for peptidomimetics. These application notes provide a comprehensive overview and detailed protocols for the effective use of Methyl 3-aminobenzoate in the synthesis of novel peptide structures.

The aromatic ring of this compound can impart conformational rigidity to a peptide backbone, which is advantageous in the design of peptides with specific secondary structures. Furthermore, the methyl ester provides a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling reactions.

Potential Applications in Peptide Synthesis

-

C-Terminal Modification: The primary amine of this compound can be acylated by an N-protected amino acid or peptide, effectively capping the C-terminus with a methyl benzoate (B1203000) moiety. This modification can enhance the metabolic stability and alter the pharmacokinetic profile of a peptide.

-

Introduction of a Rigid Spacer: Incorporation of this compound within a peptide sequence introduces a rigid aromatic spacer, which can be crucial for controlling the spatial orientation of pharmacophoric groups.

-

Scaffold for Peptidomimetics: The aromatic ring can be further functionalized, allowing this compound to serve as a scaffold for the development of non-peptidic ligands that mimic the structure and function of natural peptides.

-